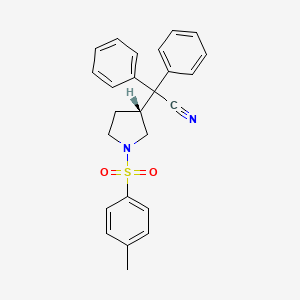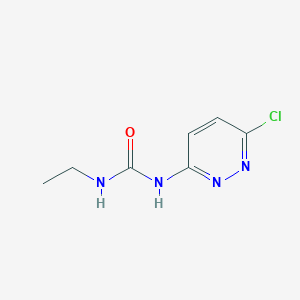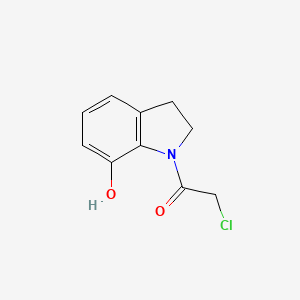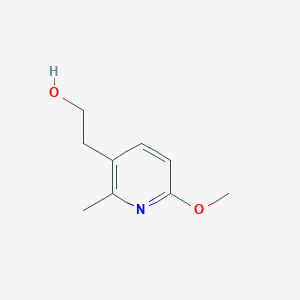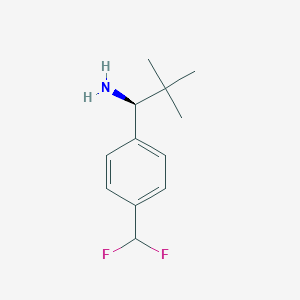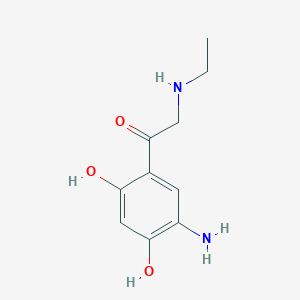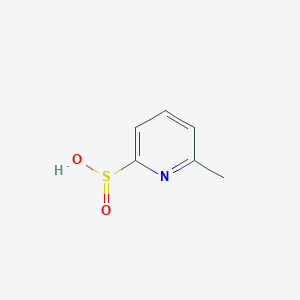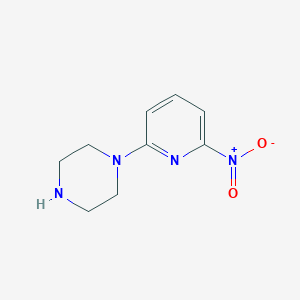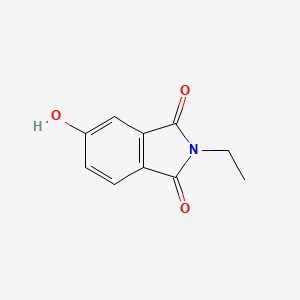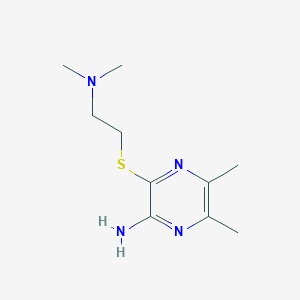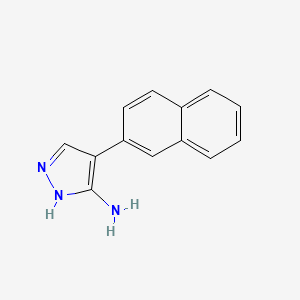![molecular formula C10H13Br2N5 B15248060 1-[(2,4-Diamino-5-pyrimidinyl)methyl]-pyridinium bromide monohydrobromide CAS No. 562856-84-2](/img/structure/B15248060.png)
1-[(2,4-Diamino-5-pyrimidinyl)methyl]-pyridinium bromide monohydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,4-Diamino-5-pyrimidinyl)methyl]-pyridinium bromide monohydrobromide is a chemical compound with the molecular formula C10H14BrN5. It is known for its unique structure, which includes a pyrimidine ring substituted with amino groups and a pyridinium ring.
Méthodes De Préparation
The synthesis of 1-[(2,4-Diamino-5-pyrimidinyl)methyl]-pyridinium bromide monohydrobromide typically involves the reaction of 2,4-diamino-5-pyrimidinemethanol with pyridine in the presence of hydrobromic acid. The reaction conditions often include refluxing the mixture to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity .
Analyse Des Réactions Chimiques
1-[(2,4-Diamino-5-pyrimidinyl)methyl]-pyridinium bromide monohydrobromide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into reduced forms, often using reagents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. .
Applications De Recherche Scientifique
1-[(2,4-Diamino-5-pyrimidinyl)methyl]-pyridinium bromide monohydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of 1-[(2,4-Diamino-5-pyrimidinyl)methyl]-pyridinium bromide monohydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-[(2,4-Diamino-5-pyrimidinyl)methyl]-pyridinium bromide monohydrobromide can be compared with other similar compounds, such as:
2,4-Diamino-5-pyrimidinemethanol: A precursor in the synthesis of the compound.
Pyridinium bromide: A related compound with a simpler structure.
Other pyrimidine derivatives:
Propriétés
Numéro CAS |
562856-84-2 |
|---|---|
Formule moléculaire |
C10H13Br2N5 |
Poids moléculaire |
363.05 g/mol |
Nom IUPAC |
5-(pyridin-1-ium-1-ylmethyl)pyrimidine-2,4-diamine;bromide;hydrobromide |
InChI |
InChI=1S/C10H12N5.2BrH/c11-9-8(6-13-10(12)14-9)7-15-4-2-1-3-5-15;;/h1-6H,7H2,(H4,11,12,13,14);2*1H/q+1;;/p-1 |
Clé InChI |
FIWQERMFYWEUSN-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=[N+](C=C1)CC2=CN=C(N=C2N)N.Br.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



